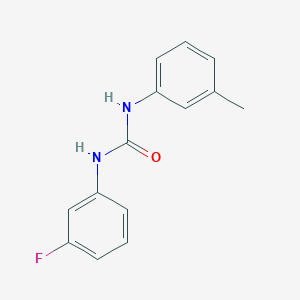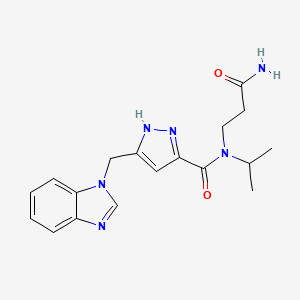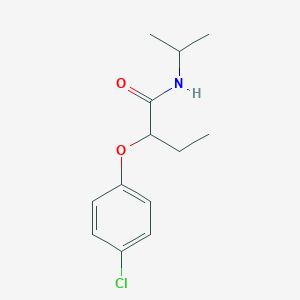
N-(3-fluorophenyl)-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-(3-methylphenyl)urea, commonly known as FMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMU is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of FMU is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. FMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FMU has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
FMU has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. FMU has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. FMU has also been shown to inhibit the growth of fungi and bacteria, indicating its potential as an antimicrobial agent.
実験室実験の利点と制限
FMU has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. FMU can be synthesized using simple reaction conditions and is stable under normal laboratory conditions. FMU has also been shown to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, FMU has some limitations, including its poor solubility in water and limited availability in the market.
将来の方向性
FMU has potential applications in various fields, and future research should focus on exploring its full potential. Some future directions for FMU research include:
1. Development of novel FMU derivatives with improved properties, such as increased solubility and potency.
2. Investigation of the mechanism of action of FMU and its derivatives to better understand their biological activity.
3. Exploration of the potential of FMU as a fluorescent probe for detecting other types of molecules, such as proteins and nucleic acids.
4. Investigation of the potential of FMU as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders.
Conclusion:
In conclusion, FMU is a urea derivative that has gained attention in scientific research due to its potential applications in various fields. FMU can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. FMU has advantages and limitations for lab experiments, and future research should focus on exploring its full potential.
合成法
FMU can be synthesized using different methods, including the reaction of 3-fluoroaniline and 3-methylaniline with urea in the presence of a catalyst. The reaction is carried out in an organic solvent, such as acetonitrile or chloroform, under reflux conditions. The product is then purified using column chromatography or recrystallization to obtain pure FMU.
科学的研究の応用
FMU has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, FMU has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, FMU has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, FMU has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHRMVXOQUQYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(3-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5498004.png)

![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5498027.png)
![1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)


![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5498074.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5498103.png)
![N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5498111.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5498127.png)